molecular formula C10H10N2O2 B12849533 Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B12849533
M. Wt: 190.20 g/mol
InChI Key: QZAIPIUTRDFURP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a high-value chemical scaffold from the 7-azaindole (1H-pyrrolo[3,2-c]pyridine) family, recognized for its significant potential in medicinal chemistry and pharmaceutical research. The structure incorporates a methyl ester at the 6-position and a methyl substituent at the 3-position, making it a versatile intermediate for the synthesis of more complex molecules. This compound is part of a class of nitrogen-containing heterocycles that are frequently employed as key building blocks in drug discovery efforts. The primary research value of this compound lies in its role as a precursor for the development of pharmacologically active molecules. The methyl ester group is a common handle for further functionalization, notably through hydrolysis to carboxylic acids or amide coupling reactions, allowing researchers to create diverse compound libraries. Analogs of this scaffold, such as the 6-cyano derivative, are investigated for their potential biological activities . Similarly, other pyrrolopyridine carboxylates are utilized as synthetic intermediates en route to more complex targets . Researchers leverage this scaffold to explore its interactions with various biological targets. While the specific mechanism of action for this exact molecule is not predefined, its core pyrrolo[3,2-c]pyridine structure is a privileged motif in the design of kinase inhibitors, enzyme modulators, and other therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this building block to drive innovation in their early-stage discovery and development programs.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-4-11-8-3-9(10(13)14-2)12-5-7(6)8/h3-5,11H,1-2H3

InChI Key

QZAIPIUTRDFURP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=NC=C12)C(=O)OC

Origin of Product

United States

Preparation Methods

Palladium-Mediated Sonogashira Coupling and Cyclization

A key step in the synthesis is the palladium-catalyzed Sonogashira coupling of a suitably substituted 4-amino-2-bromo-5-iodopyridine with an alkyne derivative to form an intermediate pyrrolopyridine scaffold. This intermediate then undergoes intramolecular cyclization to form the fused heterocyclic system.

  • Starting materials: 4-amino-2-bromo-5-iodopyridine and an alkyne bearing the desired substituents.
  • Catalysts: Palladium complexes (e.g., Pd(PPh3)4) and copper(I) iodide as co-catalyst.
  • Solvents: Typically tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Conditions: Heating under inert atmosphere (e.g., nitrogen) at 60–80°C for several hours.

This approach allows the introduction of the methyl group at the 3-position by selecting an alkyne with a methyl substituent or by subsequent methylation steps.

Functional Group Transformations and Protecting Group Strategies

  • N-1 Protection: To improve yields and selectivity, the nitrogen at position 1 is often protected with a tert-butoxycarbonyl (Boc) group before further functionalization.
  • Ester Formation: The methyl carboxylate at the 6-position is introduced either by esterification of the corresponding carboxylic acid or by using methyl ester-containing precursors.
  • Deprotection: After completing the key transformations, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid treatment) to yield the final compound.

Alternative Synthetic Routes

Some syntheses employ a domino or cascade reaction approach, where multiple bond-forming steps occur sequentially in one pot, improving efficiency. For example, the conversion of 5-acetylamino-6-(trimethylsilylethynyl)-2-pyridinecarboxylic acid methyl ester with tetrabutylammonium fluoride in THF at 70°C leads to cyclization and formation of related pyrrolopyridine esters.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Sonogashira coupling Pd(PPh3)4, CuI, THF, 60–80°C, inert atmosphere 60–75 Formation of pyrrolopyridine intermediate
2 Boc protection Boc2O, base (e.g., triethylamine), room temp 70–80 Protects N-1 for selective reactions
3 Esterification or methyl ester use Methyl iodide or methyl ester precursor 80–90 Introduces methyl carboxylate group
4 Deprotection TFA in dichloromethane, room temp 85–95 Removes Boc group to yield final product

Yields are approximate and depend on substrate purity and reaction optimization.

Research Findings and Optimization

  • Protecting Group Strategy: Studies have shown that N-1 Boc protection significantly improves the yield of subsequent palladium-mediated substitutions at the 6-position, which is critical for installing the methyl carboxylate group efficiently.
  • Catalyst Selection: Palladium catalysts with bulky phosphine ligands enhance coupling efficiency and selectivity.
  • Reaction Time and Temperature: Optimal reaction times range from 4 to 12 hours, with temperatures between 60°C and 80°C balancing reaction rate and minimizing side reactions.
  • Purification: Crude products are typically purified by column chromatography or recrystallization to achieve high purity.

Summary Table of Key Synthetic Steps

Intermediate/Product Key Reaction Reagents/Conditions Purpose
4-amino-2-bromo-5-iodopyridine Starting material Commercially available or synthesized Pyridine core precursor
Alkyne with methyl substituent Sonogashira coupling Pd catalyst, CuI, THF, 60–80°C Forms pyrrolopyridine scaffold
N-1 Boc-protected pyrrolopyridine intermediate Boc protection Boc2O, base, room temperature Protects nitrogen for selectivity
Methyl ester intermediate Esterification or substitution Methyl iodide or methyl ester precursor Introduces methyl carboxylate
Final product: Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate Deprotection TFA, DCM, room temperature Removes Boc, yields target compound

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is extensively studied for its potential as a bioactive compound. Its applications include:

  • Drug Discovery : This compound serves as a building block for synthesizing various pharmaceuticals. Research indicates its potential as an inhibitor for specific enzymes and receptors, which is crucial in developing treatments for diseases such as cancer and inflammation .
  • Pharmacological Studies : Recent studies have highlighted its pharmacological properties, including anti-inflammatory and anticancer activities. For instance, derivatives of pyrrolopyridines have shown promise in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are vital in inflammatory processes .

Organic Synthesis

This compound is utilized in organic synthesis due to its ability to undergo various chemical reactions:

  • Cyclization Reactions : It acts as a precursor in cyclization reactions to form more complex heterocyclic compounds .
  • Functional Group Transformations : The compound can be subjected to oxidation and reduction reactions, allowing the introduction of different functional groups that enhance its biological activity .

Material Science

The unique electronic and optical properties of this compound make it valuable in material science:

  • Advanced Materials Production : It is used in developing materials with specific electronic properties, which can be applied in organic electronics and photonic devices .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives synthesized from this compound. The results indicated significant inhibition of COX and LOX enzymes, demonstrating the compound's potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Synthesis of New Derivatives

Research focused on synthesizing new pyrrolopyridine derivatives through cyclization reactions involving this compound. The study reported successful synthesis with yields ranging from 57% to 79%, showcasing its utility in generating bioactive compounds .

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several pyrrolopyridine carboxylates, differing primarily in substituent positions, halogenation, and ester groups. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data Reference
Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate 3-Me, 6-COOMe C₁₀H₁₀N₂O₂ 190.20 N/A (hypothetical) -
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Cl, 2-COOEt C₁₀H₉ClN₂O₂ 224.64 60% yield; used in heterocyclic synthesis
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate 6-Cl, 3-COOMe C₉H₇ClN₂O₂ 210.62 Commercial availability ($152/100mg)
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 6-Cl, 3-COOEt C₁₀H₉ClN₂O₂ 224.64 Research use only; soluble at 10 mM
Methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-OMe, 2-COOMe C₁₀H₁₀N₂O₃ 206.20 85% yield via catalytic hydrogenation

Key Differences and Trends

Substituent Effects: Halogenation: Chloro-substituted analogs (e.g., 6-Cl in ) are common in medicinal chemistry for enhancing binding affinity or metabolic stability. The 3-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents.

Synthetic Yields :

  • Methoxy-substituted derivatives (e.g., 5-OMe in ) achieve higher yields (85%) compared to chloro analogs (60%), likely due to reduced steric or electronic challenges during synthesis.

The 3-methyl group may modulate selectivity or potency in such applications.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Solubility Stability Key Applications
This compound Not reported Not reported Hypothetical scaffold for drug discovery
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Soluble at 10 mM Stable at RT Experimental phasing in crystallography
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Not reported Commercial stock Chemical intermediate

Biological Activity

Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1800428-10-7
  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol

Antitumor Activity

Research indicates that compounds within the pyrrolo[3,2-c]pyridine family, including this compound, exhibit significant antitumor properties. Specifically, derivatives have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The mechanism involves binding to the ATP-binding site of FGFRs, blocking downstream signaling pathways that promote cell proliferation and survival.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with key molecular targets:

  • Kinase Inhibition : It has been shown to stabilize inactive conformations of kinases involved in cancer progression. Interaction studies utilizing techniques such as X-ray crystallography have elucidated binding affinities and mechanisms against specific proteins like FGFRs and MPS1 kinases.
  • Antidiabetic and Antimicrobial Properties : Besides its antitumor activity, derivatives of this compound have also been explored for antidiabetic and antimicrobial effects, showcasing its versatility in therapeutic applications.

Case Studies

  • Inhibition of FGFRs : A study highlighted that this compound could effectively inhibit FGFR signaling pathways in vitro. This inhibition was correlated with reduced cell viability in cancer cell lines expressing aberrant FGFR signaling.
  • Molecular Docking Studies : Molecular docking studies have demonstrated that the compound binds effectively to the ATP-binding site of FGFRs, suggesting a potential for developing targeted therapies for cancers associated with FGFR dysregulation.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

Compound NameCAS NumberBiological Activity
This compound1800428-10-7Antitumor activity via FGFR inhibition
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate1363382-05-1Antitumor activity; inhibits FGFRs
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate1015609-11-6Antimicrobial and anticancer properties

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. Research has indicated that modifications at specific positions on the pyrrole or pyridine ring can significantly alter the compound's efficacy against cancer cells.

Future Directions

Continued research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies may focus on:

  • In vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Structure–Activity Relationship (SAR) Studies : To identify key structural features responsible for enhanced biological activity.

Q & A

What optimized synthetic routes exist for Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate, and how can reaction conditions be tailored to enhance yield and purity?

Basic Research Question
Methodological Answer:
Key synthetic pathways involve multi-step reactions, including condensation, cyclization, and esterification. For example:

  • Pathway A : Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes hydrolysis and cyclization, yielding 21% product (ESIMS m/z: 328.2) .
  • Pathway B : Coupling ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate with intermediates (e.g., compound 181 ) under reflux in DMSO, achieving 28% yield. Key ¹H NMR signals include δ 13.38 (s, NH) and δ 8.61 (s, Ar-H) .
    Optimization Tips :
  • Use anhydrous solvents (e.g., DMF, DMSO) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Basic Research Question
Methodological Answer:
Techniques :

  • ¹H/¹³C NMR : Use DMSO-d6 or CDCl3 at 300–400 MHz. Key signals (DMSO-d6, 400 MHz):
    • δ 12.25 (s, NH) .
    • δ 8.20 (d, J=8.0 Hz, Ar-H) .
    • δ 2.33 (s, CH3) .
  • ESIMS/HRMS : Prioritize [M+H]+ or [M–H]– ions (e.g., m/z 309.9 , 450.2 ).
  • HPLC : Optimize with C18 columns (acetonitrile/water + 0.1% TFA) for purity >95% .

How can researchers address discrepancies in crystallographic data during structural elucidation?

Advanced Research Question
Methodological Answer :

  • Software Tools : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) to resolve twinning or disorder .
  • Data Collection : High-resolution X-ray data (≤1.0 Å) improves electron density maps.
  • Validation : Cross-check with PLATON (checkCIF) to identify symmetry or occupancy errors.

What strategies are recommended for investigating the polymorphism or solid-state diversity of this compound?

Advanced Research Question
Methodological Answer :

  • Crystallization Screens : Use solvent/anti-solvent combinations (e.g., methanol/water, DCM/heptane) to isolate polymorphs .
  • Analytical Techniques :
    • PXRD : Compare diffraction patterns of recrystallized batches.
    • DSC/TGA : Identify thermal transitions (melting points, decomposition).
  • Patent Insights : Refer to methods for analogous pyrrolo-pyridine carboxylates, emphasizing controlled cooling rates .

What experimental approaches can elucidate the mechanistic pathways of this compound in cross-coupling reactions?

Advanced Research Question
Methodological Answer :

  • Kinetic Studies : Monitor Suzuki-Miyaura or Buchwald-Hartwig reactions via in-situ NMR or quenching experiments.
  • Isotopic Labeling : Use deuterated reagents to trace proton transfer steps.
  • Intermediate Trapping : Characterize palladium complexes (e.g., via XAS or mass spectrometry) .

How can computational chemistry tools predict the electronic properties and reactivity of this compound?

Advanced Research Question
Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map HOMO/LUMO orbitals and predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
  • MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) .

What are the common synthetic byproducts and impurities, and how can they be identified and mitigated?

Basic Research Question
Methodological Answer :

  • Byproducts :
    • Hydrolysis Products : Detect via ESIMS (e.g., m/z 249.9 for decarboxylated analogs) .
    • Unreacted Intermediates : Identify via ¹H NMR (e.g., residual ethyl ester protons at δ 1.21–1.48) .
  • Mitigation :
    • Use scavenger resins (e.g., polymer-bound isocyanates) to trap excess reagents.
    • Optimize reaction stoichiometry (1.2–1.5 eq. of limiting reagent).

What advanced NMR techniques are critical for resolving complex stereochemical features?

Advanced Research Question
Methodological Answer :

  • 2D NMR :
    • HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm pyrrolo-pyridine connectivity .
    • NOESY : Identify spatial proximity of methyl groups to aromatic protons.
  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C–60°C .

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